REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[CH:8]=CC=C(C)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH2:13]=[CH:14][CH:15]=[CH2:16]>CC1C=CC=CC=1C>[CH3:13][C:14]1[CH:6]=[CH:5][C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:8][C:16]=2[CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC2=C1C=CC=C2C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
ADDITION
|
Details
|
the mixture of isomers
|
Type
|
TEMPERATURE
|
Details
|
2,6-DMNs, which was cooled as it
|
Type
|
CUSTOM
|
Details
|
to precipitate 2,6-DMN crystal in the form of scale
|
Type
|
CUSTOM
|
Details
|
The crystal thus obtained
|
Type
|
CUSTOM
|
Details
|
was poor in the efficiency of separation from the mother liquor at the time of filtration, whereby it
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(C=C1)C=C(C=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]2[CH:8]=CC=C(C)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH2:13]=[CH:14][CH:15]=[CH2:16]>CC1C=CC=CC=1C>[CH3:13][C:14]1[CH:6]=[CH:5][C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:8][C:16]=2[CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC2=C1C=CC=C2C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
ADDITION
|
Details
|
the mixture of isomers
|
Type
|
TEMPERATURE
|
Details
|
2,6-DMNs, which was cooled as it
|
Type
|
CUSTOM
|
Details
|
to precipitate 2,6-DMN crystal in the form of scale
|
Type
|
CUSTOM
|
Details
|
The crystal thus obtained
|
Type
|
CUSTOM
|
Details
|
was poor in the efficiency of separation from the mother liquor at the time of filtration, whereby it
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(C=C1)C=C(C=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |